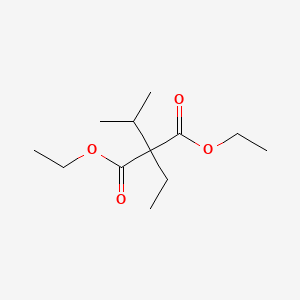

Diethyl ethyl(isopropyl)malonate

Description

Contextualization within the Malonate Ester Family and their Nucleophilic Roles

The chemistry of malonate esters is defined by the unique reactivity of the α-carbon (the carbon atom situated between the two carbonyl groups). wikipedia.org The electron-withdrawing nature of the two adjacent ester carbonyls renders the protons on this central carbon unusually acidic (pKa ≈ 13 in diethyl malonate), far more so than protons on a typical methylene (B1212753) group. organicchemistrytutor.com This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. britannica.comwikipedia.org

This enolate is a soft nucleophile, poised to react with a variety of electrophiles, most commonly alkyl halides, in an SN2 reaction. youtube.commasterorganicchemistry.com This sequence, known as the malonic ester synthesis, is a powerful and long-standing method for the synthesis of substituted acetic acids, as the resulting alkylated malonic ester can be hydrolyzed and subsequently decarboxylated. wikipedia.org

Diethyl ethyl(isopropyl)malonate represents a product of a sequential, double alkylation. The synthesis begins with a mono-alkylation of diethyl malonate to form an intermediate like diethyl isopropylmalonate. chemicalbook.comprepchem.com A second deprotonation and subsequent alkylation with an ethyl halide would then yield the final, sterically crowded product. wikipedia.orgmasterorganicchemistry.com The existence and synthesis of such a dialkylated compound underscore the versatility of the malonate enolate as a nucleophile, capable of participating in multiple bond-forming events.

| Compound | Formula | Molar Mass (g/mol) | Key Role |

|---|---|---|---|

| Diethyl Malonate | C7H12O4 | 160.17 | Starting material, precursor to enolate |

| Diethyl Isopropylmalonate | C10H18O4 | 202.25 | Mono-alkylated intermediate |

| This compound | C12H22O4 | 230.30 | Di-alkylated final product |

Significance of Structural Complexity and Steric/Electronic Effects in Organic Transformations

The specific architecture of this compound, with a quaternary α-carbon bearing both an ethyl and a bulky isopropyl group, introduces significant steric and electronic considerations that are critical in planning and executing organic transformations.

Structural Complexity and Steric Hindrance : Steric hindrance is the slowing of chemical reactions due to steric bulk, a consequence of the spatial arrangement of atoms. wikipedia.orgnumberanalytics.com In this compound, the tertiary carbon of the isopropyl group, along with the adjacent ethyl group, creates a sterically congested environment around the central quaternary carbon and the ester functionalities. This crowding can dramatically influence the molecule's reactivity. researchgate.netchemistrytalk.org For instance, subsequent reactions involving the ester groups, such as hydrolysis, would be significantly slower compared to less substituted malonates like diethyl malonate itself. This steric shield can be exploited to control selectivity in certain reactions but also presents a formidable challenge in others. wikipedia.org The approach of a nucleophile to the carbonyl carbons is impeded, requiring more forcing conditions (e.g., higher temperatures or stronger reagents) to effect a transformation. chemistrylearner.com

Electronic Effects : The ethyl and isopropyl groups are alkyl groups, which are known to be weakly electron-donating through an inductive effect (+I effect). This effect involves the polarization of the sigma bonds, pushing electron density towards the more electronegative carbon atoms of the ester groups. While this electronic influence is less pronounced than the dramatic impact of steric hindrance, it does subtly modulate the reactivity of the molecule. The increased electron density at the carbonyl carbons could slightly decrease their electrophilicity, making them marginally less reactive towards nucleophiles compared to unsubstituted malonates.

Historical Trajectory of Malonic Ester Chemistry and its Precursors

The malonic ester synthesis is a classic reaction in organic chemistry with roots stretching back to the 19th century, intertwined with the development of modern structural theory. britannica.com Its discovery provided chemists with a reliable and rational method for constructing carbon-carbon bonds, a fundamental operation in synthetic chemistry. The work of chemists like William Henry Perkin, Jr., who utilized intramolecular versions of the reaction to synthesize cyclic compounds (the Perkin alicyclic synthesis), highlighted its broad applicability. wikipedia.org

The synthesis of precursor molecules like diethyl malonate itself has also evolved. Early methods have been supplemented by various industrial processes, including the carbonylation of sodium chloroacetate (B1199739). wikipedia.org The Fischer esterification of malonic acid with ethanol (B145695) in the presence of an acid catalyst is another common and illustrative laboratory method. youtube.com

The conceptual path to a complex molecule like this compound is a direct extension of this historical foundation. It represents the logical progression from mono-alkylation to di-alkylation, a variation that was explored early in the history of the malonic ester synthesis. wikipedia.org The ability to synthesize such a sterically hindered molecule demonstrates the robustness of this century-old reaction, showcasing its power to create complex structures from simple, readily available starting materials. The compound itself stands as a testament to the predictive power of the mechanistic understanding developed by early organic chemists.

Structure

3D Structure

Properties

CAS No. |

2049-66-3 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

diethyl 2-ethyl-2-propan-2-ylpropanedioate |

InChI |

InChI=1S/C12H22O4/c1-6-12(9(4)5,10(13)15-7-2)11(14)16-8-3/h9H,6-8H2,1-5H3 |

InChI Key |

KRUDPAOHEFAZDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Ethyl Isopropyl Malonate and Derivatives

Alkylation of Diethyl Malonate: Foundational Strategies

The primary approach to synthesizing diethyl ethyl(isopropyl)malonate is through the sequential alkylation of diethyl malonate. This process leverages the acidity of the α-hydrogens of diethyl malonate, which are situated between two electron-withdrawing carbonyl groups.

Enolate Ion Formation via Deprotonation (e.g., Sodium Ethoxide Mediation)

The first step in the malonic ester synthesis is the deprotonation of diethyl malonate to form a resonance-stabilized enolate ion. libretexts.org Diethyl malonate is relatively acidic, with a pKa of approximately 13, making it readily convertible to its enolate by a suitable base. libretexts.org Sodium ethoxide (NaOEt) in ethanol (B145695) is the preferred base for this transformation. libretexts.orglibretexts.org The use of sodium ethoxide is crucial as it prevents transesterification, a side reaction that could occur with other alkoxide bases. libretexts.orgwikipedia.org

The reaction involves the abstraction of an α-hydrogen by the ethoxide ion, generating the diethyl malonate enolate. This enolate is stabilized by delocalization of the negative charge across the two adjacent carbonyl groups, which enhances its nucleophilicity. jove.com The formation of the enolate is a critical step, as it creates the nucleophile necessary for the subsequent alkylation reactions. fiveable.me

Nucleophilic Substitution Reactions with Alkyl Halides (e.g., Ethyl Bromide, Isopropyl Bromide)

Once formed, the nucleophilic enolate ion can react with an electrophilic alkyl halide in a typical SN2 reaction. pressbooks.pub This reaction results in the formation of a new carbon-carbon bond and displaces the halide leaving group. pressbooks.pub For the synthesis of this compound, this process is carried out in two successive steps.

First, the diethyl malonate enolate is treated with an ethyl halide, such as ethyl bromide, to produce diethyl ethylmalonate. sigmaaldrich.comprepchem.com This mono-alkylated product still possesses one acidic α-hydrogen, which can be removed by another equivalent of base to form a new enolate. libretexts.org This second enolate is then reacted with an isopropyl halide, like isopropyl bromide, to yield the final product, this compound. chemicalbook.comprepchem.com The order of addition of the alkyl halides can be reversed.

It is important to note that SN2 reactions are sensitive to steric hindrance. Therefore, primary and methyl halides are ideal alkylating agents. pressbooks.pub While secondary halides like isopropyl bromide can be used, tertiary halides are generally unsuitable as they tend to lead to elimination reactions. libretexts.org

Double Alkylation Strategies for Variously Substituted Malonates

The presence of two acidic α-hydrogens in diethyl malonate allows for double alkylation, leading to the synthesis of dialkylated malonic esters. libretexts.org This strategy is fundamental to creating products like this compound, where two different alkyl groups are introduced.

The process involves a sequential, two-step alkylation. After the first alkylation, the resulting mono-substituted malonic ester is isolated and then subjected to a second deprotonation and alkylation cycle with a different alkyl halide. pressbooks.pub Careful control of stoichiometry and reaction conditions is necessary to achieve high yields of the desired dialkylated product and minimize the formation of mono-alkylated byproducts. reddit.com If the two alkyl groups introduced are different, the resulting product will be a racemic mixture, as the reaction does not control stereochemistry. libretexts.org

Alternative strategies, such as using a phase-transfer catalyst like a tetraalkylammonium salt with a weaker base like potassium carbonate, can also facilitate dialkylation. researchgate.netgoogle.com

Optimized Reaction Conditions and Process Parameters

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the choice of solvent.

Temperature Control and Reflux Duration in Alkylation Processes

Temperature plays a crucial role in the alkylation of diethyl malonate. The initial enolate formation is often carried out at a controlled temperature. For instance, one procedure suggests adding diethyl malonate to a sodium ethoxide solution slowly at a temperature below 50°C. sciencemadness.org Following the addition of the alkyl halide, the reaction mixture is typically heated to reflux to ensure the completion of the SN2 reaction. chemicalbook.comprepchem.com

The duration of the reflux period is also a critical factor. In one documented synthesis of diethyl isopropylmalonate, the mixture was refluxed for over 10 hours after the addition of 2-bromopropane. chemicalbook.com Another procedure for preparing diethyl ethylmalonate specifies heating for one to two hours until the mixture is no longer alkaline. prepchem.com The optimal reflux time can vary depending on the specific alkyl halides used and the scale of the reaction, often requiring monitoring until the reaction reaches completion. sciencemadness.org Higher boiling point solvents, like n-butanol, have been used to achieve higher reaction temperatures, potentially leading to faster reaction times. sciencemadness.org

Solvent Selection for Enhanced Yield and Selectivity (e.g., Ethanol, Toluene)

The choice of solvent significantly impacts the alkylation reaction. Ethanol is a common solvent for these reactions, particularly when using sodium ethoxide, as it is the conjugate acid of the base and thus does not interfere with the reaction. libretexts.orgprepchem.com

However, in some cases, an inert, non-polar solvent like toluene (B28343) may be preferred. yale.edu The use of ethanol can potentially reduce the concentration of the enolate due to Le Châtelier's principle, thereby slowing the reaction rate. yale.edu Toluene, being non-protic, does not have this effect. The salt of the final product may also precipitate from a non-polar solvent, which can help drive the reaction to completion. yale.edu Other polar aprotic solvents, such as DMF or DMSO, have also been suggested to improve reaction outcomes. sciencemadness.org The selection of the appropriate solvent is a balance between solubility of the reactants, reaction rate, and ease of workup.

| Parameter | Condition | Rationale/Effect |

| Base | Sodium Ethoxide (NaOEt) | Efficiently deprotonates diethyl malonate; avoids transesterification. libretexts.orglibretexts.org |

| Alkylating Agents | Ethyl Bromide, Isopropyl Bromide | Provide the ethyl and isopropyl groups via SN2 reaction. prepchem.comchemicalbook.com |

| Temperature | Initial addition below 50°C; followed by reflux. | Controls initial reaction rate; ensures reaction completion. chemicalbook.comsciencemadness.org |

| Reflux Duration | 2-16 hours | Varies depending on reactants to drive the reaction to completion. chemicalbook.comsciencemadness.org |

| Solvent | Ethanol, Toluene, n-Butanol | Ethanol is common with NaOEt; Toluene can increase rate; n-Butanol allows higher temperatures. libretexts.orgsciencemadness.orgyale.edu |

Industrial Scale Synthesis Considerations and Reactor Design

The large-scale production of malonate esters requires careful consideration of reaction parameters and reactor design to ensure safety, efficiency, and high purity. jst.go.jpgoogle.com Industrial processes are typically conducted in batch or semi-batch reactors, often constructed from glass-lined or stainless steel to handle potentially corrosive reagents like mineral acids.

Key design features and considerations include:

Temperature Control: Reactions, particularly cyanation and esterification, are often exothermic and require robust cooling systems to maintain optimal temperatures. For instance, cyanation reactions may be controlled between 100-110°C, while subsequent acidification is kept below 50°C. google.com Esterification steps can range from 70°C to 110°C. google.comchembk.com

Reagent Addition: Reactors must be equipped for the controlled, often dropwise, addition of reagents. In malonic ester alkylation, the ester is typically added slowly to a solution of a base like sodium ethoxide at a controlled temperature (e.g., below 50°C) before the alkyl halide is introduced. sciencemadness.org

Pressure and Vacuum Systems: Industrial reactors are equipped for vacuum distillation to remove solvents or water, such as the dehydration of cyanoacetic acid solution before esterification. google.comgoogle.com Distillation under reduced pressure (e.g., 0.096–0.098 MPa) is also critical for purifying the final product. google.com

Agitation: Efficient stirring is crucial to manage multiphase reaction mixtures and prevent the formation of precipitates that can hinder the reaction, such as the sodium salt of diethyl malonate which can form during deprotonation. sciencemadness.org

Solvent and Catalyst Recovery: To improve economic viability and reduce environmental impact, industrial designs often incorporate systems for recovering and reusing solvents like ethanol and catalysts where feasible. sciencemadness.org For example, solid catalysts like 12-tungstophosphoric acid can be filtered and potentially reused. google.com

Diversified Synthetic Routes for Malonate Ester Scaffold Generation

The generation of the malonate ester scaffold, the essential precursor to compounds like this compound, can be achieved through several distinct synthetic pathways. These routes offer alternatives to the classic malonic ester synthesis, sometimes providing advantages in terms of cost, safety, or efficiency.

A modern approach to synthesizing diethyl malonate involves the direct carboxyesterification of sodium chloroacetate (B1199739). This method utilizes carbon monoxide and ethanol in the presence of a catalyst. wikipedia.org One notable catalyst for this transformation is dicobalt octacarbonyl. wikipedia.org

Reaction: ClCH₂CO₂Na + CO + 2 C₂H₅OH → C₂H₅O₂CCH₂CO₂C₂H₅ + NaCl wikipedia.org

This cobalt-catalyzed carbonylation represents a significant advancement, offering a more atom-economical pathway compared to traditional methods that involve cyanide. wikipedia.orgrsc.org The direct incorporation of a carbonyl group via C-H bond functionalization is a powerful tool in organic synthesis, though its application in this specific context is part of a broader field of cobalt-catalyzed reactions. rsc.orgyoutube.com

Typical Reaction Sequence:

Neutralization: Chloroacetic acid is neutralized with a base like sodium carbonate or soda solution to form sodium chloroacetate. google.comchembk.comprepchem.com

Cyanation: The resulting sodium chloroacetate solution is reacted with sodium cyanide, typically at elevated temperatures (e.g., 92-95°C or 100-110°C), to produce sodium cyanoacetate (B8463686). google.comchembk.com

Acidification & Dehydration: The sodium cyanoacetate solution is acidified with a strong acid, such as hydrochloric acid, to generate cyanoacetic acid. google.comgoogle.com The resulting aqueous solution is then dehydrated under vacuum to reduce the water content to below 5% before the final step. google.comgoogle.com

Esterification: The cyanoacetic acid is esterified with ethanol. This step can be catalyzed by strong acids like sulfuric acid or solid acid catalysts such as 12-tungstophosphoric acid, with reaction temperatures typically held between 80-110°C under reflux. google.comgoogle.comgoogle.com

The crude diethyl malonate is then purified through washing to neutralize any remaining acid and fractional distillation under vacuum to yield the final product. google.comgoogle.com

Table 1: Example Reaction Conditions for Cyanation Pathway

| Step | Reagents | Catalyst | Temperature | Key Considerations |

| Neutralization | Chloroacetic Acid, Sodium Carbonate | - | ~30°C | Control final pH to 7.0-7.2. google.comchembk.com |

| Cyanation | Sodium Chloroacetate, Sodium Cyanide | - | 92-110°C | Reaction is exothermic. google.comchembk.com |

| Acidification | Sodium Cyanoacetate, Hydrochloric Acid | - | < 50°C | Controlled addition to manage heat. google.com |

| Esterification | Cyanoacetic Acid, Ethanol | Sulfuric Acid or 12-Tungstophosphoric Acid | 80-110°C | Reflux reaction followed by vacuum distillation. google.comgoogle.com |

A specific patented method describes the one-step synthesis of diethyl diisopropyl carboxylate from diethyl malonate and isopropyl chloroacetate or isopropyl bromoacetate. google.com This synthesis is conducted under the influence of a strong base and a catalyst. google.com

The process involves adding diethyl malonate to a solution of sodium methoxide (B1231860) or sodium ethoxide. google.com A catalyst, such as potassium iodide or elemental iodine, is added to the mixture. google.com Subsequently, isopropyl chloroacetate or bromide is added dropwise, and the reaction is heated for several hours. google.com The final product is isolated by filtration, washing with water, and vacuum distillation. google.com

Table 2: Parameters for Diethyl Diisopropyl Carboxylate Synthesis

| Parameter | Embodiment 1 | Embodiment 2 |

| Base | Sodium Methoxide | Sodium Methoxide |

| Molar Ratio (Base:Malonate) | 2.2 : 1 | 2.2 : 1 |

| Catalyst | Sodium Iodide | Iodine |

| Mass Ratio (Catalyst:Malonate) | 1 : 140 | 1 : 160 |

| Alkylating Agent | Isopropyl Bromoacetate | Isopropyl Chloroacetate |

| Molar Ratio (Alkylating Agent:Malonate) | 2.02 : 1 | 2.01 : 1 |

| Reaction Temperature | 80°C | 75°C |

| Reaction Time | 5 hours | 10 hours |

| Data sourced from patent CN100480230C. google.com |

Elucidating Reaction Mechanisms and Reactivity Profiles of Diethyl Ethyl Isopropyl Malonate

Mechanistic Insights into Enolate Chemistry

The chemistry of diethyl ethyl(isopropyl)malonate is intrinsically linked to the formation and reactivity of its enolate.

Acidity of Alpha-Hydrogens and Stabilized Carbanion Formation

The hydrogen atom on the alpha-carbon of monosubstituted malonic esters like diethyl ethylmalonate is significantly more acidic than typical C-H bonds in alkanes (pKa ≈ 40-50). libretexts.org The presence of two adjacent carbonyl groups greatly increases the acidity of these alpha-hydrogens, with the pKa of diethyl malonate itself being approximately 13. libretexts.orgpressbooks.pub This enhanced acidity facilitates deprotonation by a suitable base, such as sodium ethoxide, to form a stabilized carbanion known as an enolate. libretexts.orglibretexts.org The electron-withdrawing inductive effect of the two ester groups polarizes the C-H bond, making the hydrogen more susceptible to abstraction. fiveable.me

Resonance Stabilization of Enolate Intermediates

The resulting carbanion is not a simple, localized negative charge on the alpha-carbon. Instead, it is significantly stabilized through resonance. The negative charge is delocalized over the alpha-carbon and the oxygen atoms of both carbonyl groups. libretexts.orgucalgary.ca This delocalization creates a more stable, and therefore more readily formed, conjugate base. ucalgary.ca There are three principal resonance structures for the enolate ion, with the major contributor placing the negative charge on the highly electronegative oxygen atoms. libretexts.orgpearson.com This extensive resonance stabilization is the primary reason for the pronounced acidity of the alpha-hydrogen. ucalgary.ca

Nucleophilic Alkylation Mechanisms (SN2)

The enolate of this compound is a potent nucleophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions with appropriate electrophiles, most notably alkyl halides. pressbooks.publibretexts.org

Substrate Scope and Alkyl Halide Reactivity

The success of the SN2 alkylation is highly dependent on the structure of the alkyl halide. The reaction proceeds efficiently with primary and methyl halides. pressbooks.pub Secondary halides react more slowly and may lead to competing elimination reactions (E2). pressbooks.pub Tertiary halides are unsuitable for this reaction as they predominantly undergo elimination. pressbooks.pubaskthenerd.com Vinylic and aryl halides are also unreactive in this context due to the steric hindrance of a backside attack. pressbooks.pub The choice of leaving group on the alkyl halide also follows the typical SN2 trend, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. pressbooks.pub

Stereochemical Outcomes in Alkylation Reactions

Since the alkylation of the enolate proceeds via an SN2 mechanism, the reaction occurs with an inversion of stereochemistry at the electrophilic carbon of the alkyl halide, should it be a chiral center. fiveable.me The enolate anion attacks the backside of the carbon atom bearing the leaving group, leading to this predictable stereochemical outcome. pressbooks.pub The planarity of the enolate intermediate itself means that if the alpha-carbon of the malonate becomes a new stereocenter during the alkylation, a racemic mixture of products will be formed unless a chiral auxiliary or catalyst is employed.

Advanced Malonic Ester Synthesis Pathways

The principles of enolate formation and alkylation of diethyl malonate and its derivatives are foundational to the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. libretexts.orgwikipedia.org For this compound, which is already dialkylated, further direct alkylation at the alpha-carbon is not possible. However, its synthesis is a key step in creating more complex molecules. For instance, the sequential alkylation of diethyl malonate, first with an ethyl group and then with an isopropyl group, would yield this compound. sciencemadness.org This dialkylated ester can then be hydrolyzed and decarboxylated to produce 2-methyl-3-pentanone.

A significant application of dialkylated malonic esters is in the synthesis of barbiturates. wikipedia.orguobasrah.edu.iqgoogle.com Condensation of a dialkylmalonate, such as this compound, with urea (B33335) in the presence of a strong base like sodium ethoxide leads to the formation of a barbiturate (B1230296) ring system. uobasrah.edu.iqorgsyn.orgcutm.ac.in This cyclization reaction is a powerful method for creating these medicinally important compounds. smu.ca

Furthermore, intramolecular versions of the malonic ester synthesis can be employed to create cyclic compounds. If a dihalide is used as the alkylating agent with diethyl malonate, a cyclic product can be formed after the second alkylation occurs intramolecularly. libretexts.orgpressbooks.pub This variation is known as the Perkin alicyclic synthesis. wikipedia.org

Hydrolysis and Decarboxylation Sequences for Carboxylic Acid Formation

The conversion of this compound to a carboxylic acid follows a well-established two-step sequence: hydrolysis of the ester groups followed by decarboxylation.

The initial step involves the hydrolysis of the two ester functionalities to yield ethyl(isopropyl)malonic acid. This transformation can be achieved under either acidic or basic conditions. ucalgary.calibretexts.org

Acid-catalyzed hydrolysis: This is typically carried out by heating the diester with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This involves treating the diester with a strong base, like sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. pearson.com

The subsequent decarboxylation of the resulting ethyl(isopropyl)malonic acid occurs upon heating. ucalgary.calibretexts.org This process is characteristic of malonic acids and other β-dicarbonyl compounds. The mechanism involves a cyclic transition state where the carboxyl group is lost as carbon dioxide, leading to the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product, 2-methyl-3-ethyl-butanoic acid. libretexts.org It has been noted that the presence of malonic acid can accelerate the hydrolysis of diethyl malonate, reducing the induction period of the reaction. google.comgoogleapis.com

Hydrolysis: this compound + 2 H₂O → Ethyl(isopropyl)malonic acid + 2 Ethanol (B145695)

Decarboxylation: Ethyl(isopropyl)malonic acid → 2-Methyl-3-ethyl-butanoic acid + CO₂

Controlled Mono- and Di-alkylation Strategies

The alkylation of malonic esters is a cornerstone of their synthetic utility. However, for this compound, both alpha-hydrogens have already been substituted with ethyl and isopropyl groups. Therefore, further direct alkylation at the central carbon is not possible.

Strategies for synthesizing substituted malonates like this compound involve the sequential alkylation of diethyl malonate. libretexts.org This process relies on the acidity of the methylene (B1212753) protons (pKa ≈ 13) of diethyl malonate, which allows for their removal by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. ucalgary.calibretexts.orglibretexts.org

The general strategy is as follows:

First Alkylation: Diethyl malonate is deprotonated with a base like sodium ethoxide, and the resulting enolate is reacted with an alkyl halide (e.g., ethyl iodide or bromide) to form diethyl ethylmalonate.

Second Alkylation: The resulting monoalkylated malonate still possesses one acidic proton and can be deprotonated again with a strong base. Subsequent reaction with a different alkyl halide (e.g., isopropyl bromide) yields the dialkylated product, this compound. google.com

It is crucial to use an alkoxide base that corresponds to the ester's alcohol to prevent transesterification. wikipedia.org The choice of alkylating agent is also important, with primary alkyl halides being the most effective for these SN2 reactions. libretexts.org

| Alkylation Step | Reactants | Product | Key Considerations |

| Mono-alkylation | Diethyl malonate, Sodium ethoxide, Ethyl halide | Diethyl ethylmalonate | Use of corresponding alkoxide base to avoid transesterification. |

| Di-alkylation | Diethyl ethylmalonate, Sodium ethoxide, Isopropyl halide | This compound | The second alkyl group is introduced. |

Conjugate Addition Reactions (Michael Additions)

As a substituted malonate, the enolate of this compound can act as a nucleophile in Michael additions. However, the steric bulk of the ethyl and isopropyl groups can influence the feasibility and efficiency of this reaction. The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org

The enolate derived from this compound can, in principle, add to α,β-unsaturated systems like chalcones and nitroolefins. Chalcones, which are 1,3-diaryl-2-propen-1-ones, are common Michael acceptors in these reactions. scispace.comresearchgate.net The addition of diethyl malonate to chalcone (B49325) derivatives has been well-documented, often catalyzed by a base like potassium tert-butoxide. scispace.com

Similarly, nitroolefins are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The conjugate addition of malonates to nitroolefins is a powerful method for C-C bond formation. researchgate.net

However, the increased steric hindrance from the ethyl and isopropyl groups on the nucleophile can significantly decrease the reaction rate and yield compared to unsubstituted or less substituted malonates. nih.gov

A variety of catalysts have been developed to promote and control the stereochemistry of Michael additions involving malonates. These include:

Organocatalysts: Chiral secondary amines (e.g., derived from proline) and cinchona alkaloids have been successfully employed to catalyze the asymmetric Michael addition of malonates to enones and nitroolefins, yielding products with high enantioselectivity. wikipedia.orgdntb.gov.ua For instance, cinchona alkaloid-derived bifunctional tertiary amine-thioureas have shown high efficiency in the enantioselective Michael addition of diethyl malonate to chalcones. rsc.org

Metal-based catalysts: Lewis acids and transition metal complexes can also catalyze Michael additions. For example, a nickel-sparteine complex has been used to catalyze the enantioselective Michael addition of diethyl malonate to chalcones. longdom.org

While these catalytic systems are effective for diethyl malonate, their application to the more sterically demanding this compound would likely require optimization of reaction conditions to overcome the steric hindrance.

| Michael Acceptor | Catalyst Type | Potential Outcome with this compound |

| Chalcones | Base (e.g., KOt-Bu), Organocatalysts (e.g., Cinchona alkaloids), Metal complexes (e.g., Ni-sparteine) | Formation of a 1,5-dicarbonyl compound. scispace.comresearchgate.net Steric hindrance may lower yield and/or require more forcing conditions. |

| Nitroolefins | Organocatalysts (e.g., Cinchona alkaloid derivatives) | Formation of a γ-nitro ester. Steric hindrance is a significant factor. researchgate.net |

Substitution Reactions and Derivatization Patterns

The primary substitution reactions involving this compound center around the reactivity of its ester functionalities. These ester groups can be transformed into other functional groups, leading to a variety of derivatives.

One important derivatization is the reaction with amines to form amides. For instance, reaction with urea in the presence of a strong base is a classical method for synthesizing barbiturates. nih.gov However, the steric hindrance around the carbonyl groups in this compound might impede this reaction.

Another substitution pattern involves the replacement of the ester groups. For example, the synthesis of certain heterocyclic compounds can be achieved through cyclocondensation reactions of malonates with dinucleophiles. nih.gov

Hydrolytic Transformations to Malonic Acid Derivatives

As previously discussed in section 3.3.1, the hydrolysis of this compound is a key transformation. Under controlled conditions, it is possible to isolate the corresponding dicarboxylic acid, ethyl(isopropyl)malonic acid.

This hydrolysis can be catalyzed by acids or bases. ucalgary.calibretexts.org The resulting ethyl(isopropyl)malonic acid is a stable compound that can be isolated if decarboxylation is avoided by maintaining a temperature below that required for CO₂ elimination. stackexchange.com These malonic acid derivatives can serve as building blocks for further synthetic transformations. For example, they can be converted to acid chlorides or other activated species to facilitate reactions at the carboxyl groups.

The hydrolysis process is an equilibrium reaction, and the removal of the ethanol byproduct can drive the reaction to completion. googleapis.com

Ring-Opening and Cyclization Reactions Involving Malonate Scaffolds

The malonate scaffold is a cornerstone in the synthesis of cyclic and heterocyclic systems due to its ability to act as a potent carbon nucleophile. These reactions often involve an initial C-C or C-N bond formation followed by subsequent transformations.

Kornblum-Type Ring-Opening Oxidation

The Kornblum oxidation is a well-established method for converting alkyl halides and tosylates into carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgchem-station.com The reaction proceeds via an initial SN2 displacement of a leaving group by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a base, such as triethylamine, this intermediate undergoes an elimination reaction to yield the corresponding aldehyde or ketone. wikipedia.org

While not a direct "ring-opening" reaction in its original definition, the principles of the Kornblum oxidation can be applied to cyclic systems derived from malonates. For instance, a cyclic α-halo ketone or ester, which could be synthesized from a malonate precursor, can undergo oxidation. The reaction is particularly effective for activated substrates like α-halo ketones. wikipedia.org Initially, the scope was limited, but the development of protocols using tosylates as better leaving groups or additives like silver tetrafluoroborate (B81430) has expanded its applicability. wikipedia.org

The general mechanism involves:

SN2 Displacement: The oxygen of DMSO attacks the carbon bearing the halide or tosylate, displacing it to form an alkoxysulfonium salt.

Deprotonation: A hindered base removes a proton from the carbon adjacent to the sulfonium (B1226848) group.

Elimination: A concerted or stepwise elimination occurs, yielding the carbonyl compound, dimethyl sulfide, and the protonated base. chem-station.com

In a hypothetical ring-opening scenario, a cyclic malonate derivative could be functionalized to contain a suitable leaving group. Subsequent treatment with DMSO and base under Kornblum conditions could potentially lead to an oxidative cleavage of the ring, depending on the structure and stability of the resulting products.

Aza-Michael Additions in Heterocycle Synthesis

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool in organic synthesis for forming C-N bonds. nih.gov This reaction is particularly valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent in bioactive compounds and pharmaceuticals. rsc.org

Malonate derivatives, such as this compound, can be used to prepare the requisite α,β-unsaturated Michael acceptors. Alternatively, the malonate itself can act as the nucleophile in a standard Michael addition, with the resulting adduct being further modified. However, in the context of aza-Michael additions for heterocycle synthesis, α,β-unsaturated malonates are common starting materials.

A highly efficient method for synthesizing azole derivatives involves the direct aza-Michael addition of azoles to α,β-unsaturated malonates. rsc.org Research has demonstrated that using cesium carbonate (Cs₂CO₃) as a catalyst facilitates this reaction, providing a range of azole derivatives in high yields. rsc.org This catalytic system has proven to be scalable, highlighting its practical utility. rsc.org

The general process can be described as:

Activation: A base, such as Cs₂CO₃, deprotonates the nitrogen atom of the azole, increasing its nucleophilicity.

Nucleophilic Attack: The N-nucleophile attacks the β-carbon of the α,β-unsaturated malonate.

Protonation: The resulting enolate is protonated to give the final adduct.

This strategy has been employed to synthesize various heterocyclic scaffolds, including pyrazole (B372694) derivatives, which are core structures in many pharmacologically active molecules. rsc.org

Alpha-Arylation Reactions of Malonate Esters

The formation of a carbon-carbon bond between an aromatic ring and the α-carbon of a malonate ester is a significant transformation in organic synthesis, providing access to α-aryl carboxylic acid derivatives, many of which are important in the pharmaceutical industry. organic-chemistry.org

Catalytic Systems for C-C Bond Formation (e.g., Copper, Palladium)

Both copper and palladium-based catalytic systems have been extensively developed for the α-arylation of malonates. These methods offer milder and more functional-group-tolerant alternatives to traditional approaches.

Copper-Catalyzed Systems

Copper-catalyzed Ullmann-type couplings provide an effective route for the arylation of malonates. An early, mild method involved the coupling of aryl iodides with diethyl malonate using catalytic amounts of copper(I) iodide (CuI) and 2-phenylphenol (B1666276) as a ligand, with cesium carbonate as the base. organic-chemistry.org This system tolerates a variety of functional groups. organic-chemistry.org More recent advancements have focused on developing highly efficient and practical copper-catalyzed cross-couplings that can also involve a decarboxylation cascade to directly yield versatile α-aryl esters from aryl bromides or chlorides and malonates. nih.gov Some modern protocols can achieve high turnover numbers using low catalyst loadings in green solvents. nih.govorganic-chemistry.org

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. nih.gov The α-arylation of malonates using palladium catalysts has been thoroughly investigated, allowing for the coupling of both aryl bromides and chlorides. researchgate.net The key to success in these reactions often lies in the choice of ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biaryl phosphines, are highly effective. organic-chemistry.orgresearchgate.net These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can help overcome issues related to the electronic properties of the substrates. organic-chemistry.org Procedures have been developed that proceed at room temperature with high yields and selectivity for monoarylation. researchgate.netnih.gov

| Catalyst System | Aryl Halide | Base | Ligand | Key Features | Yield Range | Ref |

| CuI / 2-phenylphenol | Aryl Iodide | Cs₂CO₃ | 2-phenylphenol | Mild conditions, good functional group tolerance. | Good to Excellent | organic-chemistry.org |

| CuI / 2-picolinic acid | Aryl Iodide | Cs₂CO₃ | 2-picolinic acid | Room temperature reaction, high functional group compatibility. | High | nih.gov |

| Pd(OAc)₂ or Pd₂(dba)₃ | Aryl Bromide/Chloride | LiHMDS | Bulky biaryl phosphines | Room temperature or 80 °C, high selectivity for monoarylation. | Very Good | researchgate.net |

| Palladium / P(t-Bu)₃ | Aryl Bromide/Chloride | NaH, NaHMDS, LiNCy₂ | P(t-Bu)₃ | Effective for malonates and cyanoesters; hindered ligand accelerates reaction. | High | researchgate.netorganic-chemistry.org |

Heterogeneous Catalysis in Arylation

While homogeneous catalysis is widely used, heterogeneous catalysts offer significant advantages, including high stability, easy recovery, and reusability. Palladium catalysts supported on porous materials like zeolites are particularly attractive due to their high surface area and tunable properties. researchgate.net

An operationally simple procedure for the first heterogeneously catalyzed α-arylation of diethyl malonate has been reported using a palladium-based system. researchgate.net This method allows for the reaction to be carried out under ambient conditions in the presence of air, using granulated zinc without prior activation. This approach is particularly effective for the more affordable and less reactive aryl bromides, affording the desired α-arylated esters in good to excellent yields. The scalability of such heterogeneous systems enhances their industrial applicability. researchgate.net The use of supported catalysts represents a step towards more sustainable and cost-effective chemical manufacturing. researchgate.net

Catalytic Aspects in Diethyl Ethyl Isopropyl Malonate Chemistry

Heterogeneous Catalysis in Malonate Transformations

There are no documented instances of heterogeneous catalysts being employed for transformations involving diethyl ethyl(isopropyl)malonate.

Double Metal Cyanide Catalysts in Polymerization Processes (e.g., Glycidol)

Double metal cyanide (DMC) complexes are highly active catalysts, particularly for the ring-opening polymerization of epoxides like propylene (B89431) oxide and glycidol (B123203). acs.orgnih.gov These catalysts are valued for producing polyether polyols with low levels of unsaturation, a critical factor for manufacturing high-quality polyurethanes. nih.govgoogle.com The structure of a DMC catalyst is a complex coordination polymer, typically composed of a metal salt (like zinc chloride) and a metal cyanide salt (like potassium hexacyanocobaltate). nih.govgoogle.com

A crucial component for achieving high catalytic activity is the inclusion of an organic complexing agent (CA). nih.gov While various compounds can serve this purpose, research has highlighted the effectiveness of using dicarbonyl compounds, specifically diethyl malonate (DEM), as a complexing agent. acs.orgmdpi.com A DMC catalyst prepared with diethyl malonate as the complexing agent, referred to as DMC-DEM, has demonstrated significant activity in the ring-opening multibranching polymerization (ROMBP) of glycidol. acs.orgamazonaws.com

The polymerization of glycidol using a DMC-DEM catalyst can proceed without any initiators, yielding polyglycidols with a tunable degree of branching. acs.org Simple batch polymerizations tend to produce semi-branched polyglycidols, while semi-batch processes (involving slow monomer addition) lead to hyperbranched structures. acs.org Kinetic studies indicate that the polymerization rate has a first-order dependence on both the monomer and catalyst concentrations, suggesting a coordinative mechanism. acs.org Research has shown that a DMC complex prepared with diethyl malonate as the complexing agent can exhibit very high productivity. mdpi.com

Table 1: Research Findings on DMC-DEM Catalyzed Glycidol Polymerization

| Catalyst System | Monomer | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| DMC-DEM (Diethyl Malonate as Complexing Agent) | Glycidol | Ring-Opening Multibranching Polymerization (ROMBP) | Enables synthesis of polyglycidols with tunable degree of branching. acs.org | acs.org |

| DMC-DEM | Glycidol | Batch Polymerization | Produces semi-branched polyglycidols with a low degree of branching (< 0.3). acs.org | acs.org |

| DMC-DEM | Glycidol | Semi-Batch Polymerization | Achieves hyperbranched polyglycidols with a high degree of branching (> 0.5). acs.org | acs.org |

| DMC-DEM | Propylene Oxide | Ring-Opening Polymerization (ROP) | Demonstrated high productivity (TOF = 569 min⁻¹ at 130 °C) and produced polymers with low unsaturation (0.0017 meq∙g⁻¹). mdpi.com | mdpi.com |

Application of Inorganic Bases (e.g., Barium Hydroxide)

Inorganic bases are widely used as catalysts in organic synthesis. patsnap.com Barium hydroxide (B78521), Ba(OH)₂, is a strong base that has proven effective as a heterogeneous catalyst in various reactions, including aldol (B89426) condensations, Michael additions, and Claisen-Schmidt condensations. patsnap.comcdnsciencepub.comresearchgate.net Its utility stems from its high catalytic activity, low cost, and ease of handling. taylorandfrancis.com

In the context of malonic esters, barium hydroxide serves as an efficient base for reactions involving the active methylene (B1212753) group. The protons on the carbon between the two carbonyl groups in diethyl malonate are acidic and can be removed by a strong base to form a carbanion. chemicalbook.com This carbanion is a potent nucleophile, central to the synthetic utility of malonic esters.

Research has demonstrated that barium hydroxide is an effective heterogeneous base for the α-arylation of diethyl malonate. researchgate.net This reaction is a powerful tool for forming carbon-carbon bonds. The use of Ba(OH)₂·H₂O in conjunction with a homogeneous catalyst allows for the α-arylation to proceed in almost quantitative yields. researchgate.net Furthermore, activated barium hydroxide has been shown to be a superior catalyst in Michael additions of active methylene compounds (like malonates) to chalcones, providing significantly better yields compared to other basic catalysts. researchgate.net The proposed mechanism involves the formation of the malonate carbanion on an active site of the catalyst, followed by a surface reaction. researchgate.net

Table 2: Applications of Barium Hydroxide in Reactions Involving Malonates

| Reaction Type | Substrate | Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|

| α-Arylation | Diethyl malonate | Homogeneous catalyst with Ba(OH)₂·H₂O as heterogeneous base | Achieves almost quantitative yields. researchgate.net | researchgate.net |

| Michael Addition | Active methylene compounds (e.g., diethyl malonate) | Partially dehydrated Ba(OH)₂ | Yields are significantly better than with other basic catalysts. researchgate.net | researchgate.net |

| Claisen-Schmidt Condensation | Ketones and Benzaldehyde | Activated Ba(OH)₂ (C-200) | Cleaner and faster reaction compared to other alkali metal hydroxides. cdnsciencepub.comresearchgate.net | cdnsciencepub.comresearchgate.net |

Theoretical Chemistry and Computational Modeling of Diethyl Ethyl Isopropyl Malonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For diethyl ethyl(isopropyl)malonate, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure. These calculations can provide detailed information about molecular orbital energies, electron density distribution, and electrostatic potential, all of which are crucial for predicting reactivity.

For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO would provide insights into the chemical stability and reactivity of this compound. A smaller energy gap generally suggests higher reactivity.

A significant application of quantum chemical calculations is the mapping of reaction pathways. For this compound, a key reaction is its deprotonation at the α-carbon to form an enolate, followed by alkylation. Computational methods can model the entire reaction coordinate, identifying the structures of reactants, intermediates, transition states, and products. openochem.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.org

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. rsc.orgpsu.edu By locating and characterizing the transition state structure, chemists can understand the steric and electronic factors that govern the reaction rate. For the alkylation of the this compound enolate, computational studies could compare the transition state energies for the approach of different electrophiles, thereby predicting reaction feasibility and potential side reactions.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile provides quantitative data on activation energies and reaction enthalpies. For the malonic ester synthesis involving this compound, this would involve calculating the energy changes for enolate formation, nucleophilic attack on an alkyl halide, and subsequent transformations. masterorganicchemistry.comlibretexts.orgnih.gov

A hypothetical energy profile for the ethylation of this compound enolate is presented in Table 1. Such a profile would be invaluable for optimizing reaction conditions, such as temperature and choice of base, to favor the desired product formation.

Table 1: Hypothetical Energy Profile for the Ethylation of this compound Enolate This table is for illustrative purposes and contains hypothetical data.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Base | 0.0 |

| 2 | Transition State 1 (Deprotonation) | +15.2 |

| 3 | Enolate Intermediate + Conjugate Acid | -5.8 |

| 4 | Transition State 2 (Alkylation) | +10.5 |

| 5 | Diethyl di(ethyl)(isopropyl)malonate + Salt | -25.0 |

Computational Studies on Conformational Preferences and Stereoselectivity

The presence of ethyl and isopropyl groups on the α-carbon of this compound introduces significant steric hindrance, leading to a complex conformational landscape. Computational methods, particularly molecular mechanics and DFT, can be used to perform a systematic conformational search to identify the most stable, low-energy conformers. acs.org Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and the stereochemical outcome of its reactions. quimicaorganica.orgnih.gov

The stereoselectivity of reactions involving this compound, such as the introduction of a new stereocenter, could be predicted by analyzing the transition state energies for the formation of different stereoisomers. The relative energies of these transition states would indicate which product is likely to be formed in excess.

Molecular Dynamics Simulations for Solvent Effects and Reaction Environments

Quantum chemical calculations are often performed in the gas phase, but real-world reactions occur in solution. Molecular dynamics (MD) simulations can be used to explicitly model the solvent environment and its effect on the reacting molecules. nih.govnumberanalytics.comacs.orgnumberanalytics.comnih.gov For this compound, MD simulations could reveal how solvent molecules arrange around the solute and how this solvation shell influences conformational preferences and reaction barriers.

By running simulations in different solvents, it would be possible to predict the optimal solvent for a particular transformation, potentially enhancing reaction rates and selectivity. MD simulations can also provide insights into the transport properties and local concentrations of reactants, which are important factors in reaction kinetics.

Structure-Reactivity Relationships Derived from Computational Approaches

A powerful outcome of comprehensive computational studies is the development of structure-reactivity relationships. For a series of malonate derivatives, including this compound, quantitative structure-activity relationship (QSAR) models could be developed. nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com These models correlate calculated molecular descriptors (e.g., steric parameters, electronic properties) with experimentally observed reactivity or biological activity.

For instance, a QSAR study could explore how varying the alkyl substituents on the α-carbon of malonic esters affects their acidity or the rate of a specific reaction. Table 2 presents a hypothetical set of descriptors that could be used in such a study.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of Malonate Derivatives This table is for illustrative purposes and contains hypothetical data.

| Compound | Steric Parameter (Es) | Electronic Parameter (σ*) | Calculated pKa |

| Diethyl malonate | 0.00 | 0.00 | 13.0 |

| Diethyl ethylmalonate | -0.07 | -0.10 | 13.3 |

| Diethyl isopropylmalonate | -0.47 | -0.19 | 13.8 |

| This compound | -0.54 | -0.29 | 14.2 |

By establishing these relationships, the reactivity of new, unsynthesized malonate derivatives could be predicted, guiding future experimental work.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Green Synthesis

The synthesis of α,α-disubstituted malonates like diethyl ethyl(isopropyl)malonate traditionally involves sequential alkylation using strong bases such as sodium ethoxide, which can present environmental and safety challenges. chemistry-chemists.comorganic-chemistry.org Future research is increasingly focused on developing greener, more efficient catalytic systems.

Key Research Areas:

Phase-Transfer Catalysis (PTC): PTC offers a greener alternative by using catalytic amounts of agents to facilitate reactions between immiscible reactants (e.g., an aqueous base and an organic substrate). google.com This method can improve reaction rates and yields while minimizing solvent waste. Research into novel, highly efficient phase-transfer catalysts, such as those derived from cinchona alkaloids, could enable the direct, one-pot synthesis of such highly substituted malonates under milder conditions. acs.orgresearchgate.net

Enzymatic Catalysis: Biocatalysis, particularly using enzymes like lipases, is gaining traction for its high selectivity and environmentally benign reaction conditions (e.g., lower temperatures, solvent-free systems). rsc.orgrsc.org While often applied to polyester (B1180765) synthesis, research into lipases or other engineered enzymes capable of catalyzing the C-alkylation of malonic esters could represent a significant leap forward in green chemistry. nih.govwhiterose.ac.uk

Heterogeneous Catalysis: Developing solid-supported catalysts can simplify product purification and catalyst recycling, key principles of green chemistry. Future work could explore metal-organic frameworks (MOFs) or functionalized polymers as scaffolds for catalytic sites, enabling the synthesis of complex malonates in continuous flow systems.

A comparison of potential catalytic approaches is summarized below:

| Catalyst Type | Advantages | Potential Challenges for Malonate Alkylation |

| Homogeneous Base (e.g., NaOEt) | High reactivity, well-established | Stoichiometric use, harsh conditions, waste generation |

| Phase-Transfer Catalysts | Mild conditions, reduced solvent, catalytic | Catalyst efficiency and recycling, reaction rates |

| Enzymatic Catalysts | High selectivity, green conditions, biodegradable | Substrate scope limitations, enzyme stability |

| Heterogeneous Catalysts | Ease of separation, reusability | Catalyst deactivation, mass transfer limitations |

Development of Asymmetric Methodologies with Improved Enantioselectivity

Since this compound possesses a prochiral center if synthesized from an α-monosubstituted precursor, the development of asymmetric methods to control its stereochemistry is a significant area of research. Achieving high enantioselectivity in the synthesis of molecules with all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. researchgate.net

Key Research Directions:

Chiral Phase-Transfer Catalysis: This is one of the most promising methods for the enantioselective alkylation of malonic esters. frontiersin.org Research focuses on designing new catalysts, often based on cinchona alkaloids, that can effectively shield one face of the enolate intermediate, directing the incoming electrophile to create a specific stereoisomer. acs.orgresearchgate.net Studies have shown that modifying the catalyst structure can lead to high yields (up to 99%) and excellent enantioselectivities (up to 98% ee) for related structures. frontiersin.orgresearchgate.net

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. acs.org While challenges remain in achieving high enantiomeric excess for the formation of quaternary centers in malonates, the development of novel squaramide or amine-based catalysts continues to push the boundaries of this field. researchgate.net

Metal-Based Chiral Catalysis: Complexes of metals like iridium, zinc, and others with chiral ligands have been successfully used in the asymmetric alkylation of various substrates. researchgate.netorganic-chemistry.org For instance, iridium-catalyzed allylic alkylation has proven effective for creating enantioenriched all-carbon quaternary centers from malonate nucleophiles. organic-chemistry.org Future work could adapt these systems for the sequential alkylation needed to produce compounds like this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is moving towards greater automation and the use of continuous flow reactors to improve efficiency, safety, and scalability.

Flow Chemistry: Performing the alkylation of malonates in a flow system offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced side products, and enhanced safety, especially when handling reactive intermediates like enolates. The integration of in-line purification and analysis would further streamline the synthesis of complex malonates.

Automated Synthesis Platforms: High-throughput experimentation using automated platforms can rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthesis of this compound. imperial.ac.ukchemspeed.com These platforms use robotic systems for liquid and solid handling to set up numerous parallel reactions, accelerating the discovery of ideal synthetic routes. sigmaaldrich.com Such systems can be configured for a wide range of reactions, including those under inert atmospheres or at high pressures. imperial.ac.uk

Design of Malonate-Based Building Blocks for Advanced Materials

The unique 1,3-dicarbonyl structure of malonates makes them highly versatile building blocks for creating materials with tailored properties. hilarispublisher.com While this compound itself is a small molecule, its derivatives could be incorporated into larger, functional systems.

Emerging Applications:

Polymers and Resins: Malonate derivatives can be used as monomers in polymerization reactions. For example, they can be converted into polyesters or used to create cross-linked polymer networks. rsc.orgnih.gov The specific substitution pattern on the malonate, such as the ethyl and isopropyl groups, would influence the resulting polymer's physical properties, like its thermal stability and solubility. There is growing interest in creating malonate-based polymers for applications such as light stabilizers in plastics or as metal-chelating materials for environmental remediation. rsc.orggoogle.com

Functional Materials: The ability of the malonate core to be functionalized makes it an attractive component for creating organic-inorganic hybrid materials. researchgate.net For instance, malonate-derived ligands can coordinate with metal ions to form complex frameworks with potential applications in catalysis or as functional nanoscale systems. researchgate.netnih.gov

Pharmaceuticals and Agrochemicals: Malonic esters are foundational in the synthesis of a wide array of bioactive molecules, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and pesticides. wikipedia.orgchemicalbook.comsodium-methoxide.net The specific substitution pattern of this compound could be a key structural motif in novel therapeutic or agrochemical agents.

Computational Design of New Malonate-Derived Reagents and Catalysts

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis in the lab.

Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of malonate alkylation reactions. researchgate.net This allows researchers to understand the origins of selectivity in existing catalytic systems and to design new chiral catalysts with improved performance. By simulating the interaction between a catalyst and a malonate enolate, more effective and selective catalysts can be developed.

Reagent and Materials Design: Computational tools can predict the properties of novel materials derived from malonate building blocks. For example, the thermal and mechanical properties of a polymer incorporating a this compound unit could be estimated. This predictive power accelerates the discovery of new functional materials by focusing synthetic efforts on the most promising candidates. mdpi.com Rosetta-based computational design has already been used to successfully redesign enzymes, suggesting a pathway for creating bespoke biocatalysts for specific malonate transformations. nih.gov

Q & A

Q. What are the key synthetic methodologies for preparing diethyl ethyl(isopropyl)malonate, and how can reaction conditions be optimized?

this compound is typically synthesized via alkylation of diethyl malonate using alkyl halides (e.g., isopropyl bromide) under basic conditions. A common method involves refluxing diethyl malonate with sodium ethoxide in ethanol, followed by dropwise addition of isopropyl bromide. Key optimization parameters include:

- Temperature control : Prolonged reflux (~2–6 hours) ensures complete alkylation .

- Solvent selection : Ethanol or toluene with water separators improves yield by removing byproducts .

- Purification : Vacuum distillation or flash chromatography isolates the product (e.g., 81% yield achieved via fractional distillation) .

Q. How can this compound be characterized to confirm its structure and purity?

- NMR spectroscopy : -NMR peaks at δ 4.20 (quartet, ester CH) and δ 1.2–1.4 (multiplets for ethyl/isopropyl groups) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 264 for ethylphenyl analogs) and fragmentation patterns validate molecular weight .

- Chromatography : HPLC or GC-MS assesses purity, with chiral columns resolving enantiomers in asymmetric syntheses .

Q. What role does this compound play in asymmetric catalysis?

It serves as a malonate ester precursor in enantioselective reactions. For example, copper(II)-catalyzed Friedel-Crafts reactions with indoles yield chiral adducts (e.g., 73.4% ee achieved using (S)-isopropyl–trisoxazoline ligands) . Critical factors include:

- Catalyst loading : 5–10 mol% Cu(OTf) balances reactivity and cost .

- Temperature : Low temperatures (0°C) suppress racemization .

Advanced Research Questions

Q. How do solvent systems influence the reactivity of this compound in high-temperature reactions?

In hot compressed water-alcohol mixtures, solvent polarity and dielectric constant affect malonate stability. For instance:

Q. What strategies resolve contradictions in reported toxicity data for malonate esters?

Q. How can this compound be utilized in multicomponent reactions to synthesize complex heterocycles?

Example: Condensation with aminomethylene malonates and aryl isocyanates yields pyrimidine derivatives. Optimization involves:

- Reagent stoichiometry : 1.1 eq. isocyanate ensures complete cyclization .

- Catalytic additives : N,N-Diisopropylethylamine (DIEA) accelerates nucleophilic addition .

- Workup : Sequential washing (water, HCl, brine) removes unreacted reagents .

Methodological Considerations

Q. What analytical techniques are critical for monitoring malonate ester decomposition during long-term storage?

- FT-IR spectroscopy : Track ester carbonyl (C=O) peak shifts (1700–1750 cm) indicative of hydrolysis .

- Karl Fischer titration : Quantify water content (>0.1% accelerates degradation) .

- Accelerated stability studies : 40°C/75% RH conditions predict shelf-life under ambient storage .

Q. How can computational tools predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.